N-{[(2H-INDAZOL-6-YL)CARBAMOYL]METHYL}PROP-2-ENAMIDE
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Overview
Description
N-{[(2H-INDAZOL-6-YL)CARBAMOYL]METHYL}PROP-2-ENAMIDE is a synthetic organic compound that features an indazole moiety Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2H-INDAZOL-6-YL)CARBAMOYL]METHYL}PROP-2-ENAMIDE typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of ortho-substituted benzylidenehydrazines . The reaction conditions often include the use of hydrazine and ortho-substituted benzaldehydes under acidic or basic conditions to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[(2H-INDAZOL-6-YL)CARBAMOYL]METHYL}PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indazole nitrogen or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[(2H-INDAZOL-6-YL)CARBAMOYL]METHYL}PROP-2-ENAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(2H-INDAZOL-6-YL)CARBAMOYL]METHYL}PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The indazole moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A core structure shared with the compound, known for its biological activity.
1H-Benzo[d]imidazol-2-yl(phenyl)methanone: Another indazole derivative with similar synthetic routes.
2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-ylamine: A compound with a similar heterocyclic structure.
Uniqueness
N-{[(2H-INDAZOL-6-YL)CARBAMOYL]METHYL}PROP-2-ENAMIDE is unique due to its specific functional groups and the combination of the indazole core with an amide linkage. This unique structure contributes to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-[2-(1H-indazol-6-ylamino)-2-oxoethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-2-11(17)13-7-12(18)15-9-4-3-8-6-14-16-10(8)5-9/h2-6H,1,7H2,(H,13,17)(H,14,16)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXSNLDFIIVIPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(=O)NC1=CC2=C(C=C1)C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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